molecular formula C11H16ClNO B3027021 (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride CAS No. 1213693-68-5

(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B3027021
CAS RN: 1213693-68-5
M. Wt: 213.70
InChI Key: WNXIXBPARKOHLB-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO.ClH/c1-19-14-9-7-13 (8-10-14)17 (18)16-11-15 (16)12-5-3-2-4-6-12;/h2-10,15-17H,11,18H2,1H3;1H . This indicates the presence of a cyclopropyl group, a methoxyphenyl group, and a methanamine group in the structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 249.74 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.

Scientific Research Applications

Amination Reactions

Amination reactions involving (S)-Cyclopropyl(4-methoxyphenyl)methanamine enable the introduction of amino groups into other molecules. These reactions find applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, coupling this compound with aryl bromides yields valuable intermediates for drug discovery .

Supramolecular Chemistry

Researchers explore the self-assembly properties of similar compounds in supramolecular chemistry. DNA sequences, known for their high-fidelity self-assembly, offer design possibilities for DNA nanotechnology, nucleic acid therapeutics, and DNA photonics. Although not directly related to this compound, the principles apply broadly to similar molecules .

Analgesic Activity Studies

While not extensively studied, stereoisomers of related compounds have been investigated for their analgesic effects. The absolute configuration and cis/trans positions of oxygen atoms play a role in manifestation. For instance, (4S)-isomers may exhibit analgesic effects, while (4R)-isomers may not .

Material Science and Functionalized Organopolyphosphazenes

Functionalized organopolyphosphazenes, synthesized using similar building blocks, find applications in material science. These polymers exhibit unique properties, such as flame resistance, biocompatibility, and thermal stability. Researchers explore their use in drug delivery systems, tissue engineering, and other advanced materials .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(S)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXIXBPARKOHLB-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662544
Record name (S)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

CAS RN

1213693-68-5
Record name (S)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Reactant of Route 6
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.